6-Epiangustifolin

Description

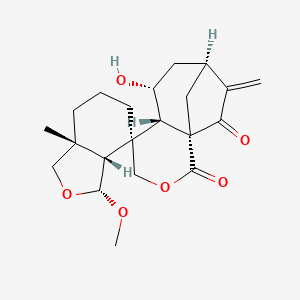

Structure

3D Structure

Properties

IUPAC Name |

(1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBRRBOOBNKJY-YHDMYULQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Sourcing and Isolation Methodologies

Botanical Origins and Ecological Distribution

6-Epiangustifolin has been identified in distinct natural matrices, namely specific plant species and propolis.

Isodon species, a genus within the Lamiaceae family, are well-known sources of ent-kaurane diterpenoids. This compound has been successfully isolated from the aerial parts and leaves of several Isodon species.

Isolation from Isodon enanderianus : Research has documented the isolation of this compound from the aerial parts of Isodon enanderianus. In one study, four ent-kauranoids, including this compound, were isolated alongside eleven known ent-kaurane diterpenoids. The identification of this compound was based on spectral data, particularly 2D NMR techniques researchgate.netbiotage.comcnjournals.comcnjournals.com.

Isolation from Isodon rubescens : The leaves of Isodon rubescens var. lushiensis have also yielded this compound. In a phytochemical investigation, this compound was identified among five new ent-kaurane diterpenoids and ten known compounds isolated from the leaves. The structure was determined through spectroscopic analysis researchgate.netyoutube.comacs.orgsigmaaldrich.com. Isodon rubescens is recognized as a significant source of ent-kaurane diterpenoids, with many exhibiting biological activities sigmaaldrich.com.

Beyond plant sources, this compound has also been detected as a constituent in propolis, a resinous substance produced by bees.

Propolis from Tetragonula Species : Studies investigating the chemical composition of propolis from Tetragonula species, specifically from Indonesia, have identified this compound. In an analysis of propolis from Tetragonula sp., this compound was identified among several other anti-inflammatory compounds using LC-MS/MS moravek.comui.ac.idneu.edu.tr. This finding highlights the diverse origins of this diterpenoid.

Chromatographic Purification Techniques for Natural Product Isolation

The isolation of this compound from complex natural matrices typically involves a series of chromatographic techniques. These methods are essential for separating the target compound from numerous other co-occurring phytochemicals.

General Chromatographic Principles : Chromatographic purification is a cornerstone of natural product chemistry, relying on the differential distribution of compounds between a stationary phase and a mobile phase moravek.comnih.gov. For effective purification, samples must be clear and free from particulate matter to prevent column clogging and ensure efficient separation sigmaaldrich.com.

Common Techniques : Standard techniques employed for isolating diterpenoids like this compound include column chromatography, which can be performed in normal or reverse phase biotage.com. High-Performance Liquid Chromatography (HPLC) is also a widely used method for achieving high purity nih.gov. Other relevant techniques that may be employed in the purification process include thin-layer chromatography (TLC) for monitoring separation and flash chromatography for rapid purification biotage.commoravek.com. The specific combination and sequence of these techniques are optimized based on the polarity and chemical properties of the target compound and the complexity of the crude extract.

Advanced Spectroscopic Elucidation Strategies for Structural Assignment

Once isolated, the precise chemical structure of this compound is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is indispensable for structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely utilized.

¹H NMR : Provides information about the number, type, and connectivity of hydrogen atoms within the molecule.

¹³C NMR : Identifies the different carbon environments, including saturated, unsaturated, and carbonyl carbons organicchemistrydata.org.

2D NMR Techniques : Experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the carbon-hydrogen framework and confirming the connectivity of atoms, thereby enabling the complete structural assignment of complex molecules like this compound researchgate.netbiotage.comcnjournals.comresearchgate.netsemanticscholar.orgmdpi.com. The development of modern 2D NMR techniques was instrumental in correcting earlier misidentifications of similar diterpenoid structures mdpi.com.

Mass Spectrometry (MS) : Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation pattern of the compound.

Molecular Weight Determination : Techniques like Electrospray Ionization (ESI) can generate ions from the molecule, allowing for the determination of its molecular mass neu.edu.trthermofisher.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to deduce the elemental composition of the compound nih.gov.

Fragmentation Analysis : The fragmentation pattern observed in MS can offer clues about the molecule's structure by revealing characteristic bond cleavages. LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) is often used for analyzing complex mixtures and identifying individual components neu.edu.trsemanticscholar.org.

X-ray Crystallography : In some cases, when suitable crystals can be obtained, X-ray crystallography provides definitive confirmation of the three-dimensional structure, including absolute stereochemistry researchgate.netresearchgate.net.

Biosynthetic Pathways and Chemical Interrelationships

Proposed Biosynthesis of Ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids, a large and structurally diverse class of natural products, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). This initial substrate is produced through the methylerythritol phosphate (B84403) (MEP) or the mevalonate (B85504) (MVA) pathways. The construction of the characteristic tetracyclic ent-kaurane core is a multi-step enzymatic process catalyzed by diterpene synthases (diTPS).

The pathway is initiated by a class II diTPS, which catalyzes the protonation-initiated cyclization of the linear GGPP molecule into a bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). This reaction establishes the first two rings of the final structure. Subsequently, a class I diTPS facilitates the next phase of cyclization. It proceeds through the ionization of the diphosphate group from ent-CPP, generating a carbocation that drives a series of ring closures to form the tetracyclic ent-kaurene (B36324) skeleton. Various chemical modifications to this parent ent-kaurene structure, such as oxidation, C-C bond cleavage, or other structural rearrangements, lead to the vast diversity of ent-kaurane diterpenoids found in nature.

| Step | Precursor | Key Enzyme Class | Product |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Class II diTPS | ent-Copalyl Diphosphate (ent-CPP) |

| 2 | ent-Copalyl Diphosphate (ent-CPP) | Class I diTPS | ent-Kaurene |

| 3 | ent-Kaurene | Tailoring Enzymes (e.g., P450s) | Diverse ent-Kaurane Diterpenoids |

Enzymatic Steps and Precursor Transformations in Spirolactone Formation

The formation of a spirolactone moiety, a defining feature in many bioactive natural products, involves a series of precise enzymatic transformations. unibo.it This structural motif consists of a lactone ring attached to another ring system via a common quaternary carbon atom. The biosynthesis of a spirolactone typically occurs as a late-stage modification of a pre-formed molecular scaffold, such as a diterpenoid core.

The process is generally initiated by the action of oxidizing enzymes, most commonly cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups at specific, sterically accessible positions on the precursor molecule. Following this initial hydroxylation, further oxidation of the alcohol to a carboxylic acid may occur, often catalyzed by dehydrogenases.

The final and key step is an intramolecular cyclization, or lactonization, where the newly formed carboxylic acid (or an activated equivalent) is attacked by a suitably positioned hydroxyl group on the same molecule. This ring-closing reaction forms the stable five- or six-membered lactone ring and establishes the characteristic spirocyclic center. The stereochemistry of this center is tightly controlled by the enzyme guiding the cyclization. In some pathways, the formation of the spirolactone can be initiated by the epoxidation of a double bond, followed by an enzyme-catalyzed ring-opening and cyclization cascade. chemrxiv.org

| Reaction Type | Enzyme Class (Typical) | Transformation |

| Initial Oxidation | Cytochrome P450 Monooxygenases | Introduction of a hydroxyl group onto the carbon skeleton |

| Further Oxidation | Dehydrogenases | Conversion of the hydroxyl group to a carboxylic acid |

| Cyclization | Uncharacterized/Spontaneous | Intramolecular esterification to form the lactone ring |

Comparative Analysis of Biosynthetic Routes within Analogous Compounds

The biosynthesis of terpenoids is a powerful example of how a limited set of precursors and reaction types can generate immense chemical diversity. semanticscholar.orgkneopen.com A comparative analysis of the biosynthetic pathways of different diterpenoid families, analogous in their origin from GGPP, reveals key points of divergence.

The primary point of divergence lies in the activity of the initial terpene synthases. While the biosynthesis of ent-kauranes involves a specific sequence of class II and class I diTPS, other diterpenoid classes, such as the abietanes or clerodanes, utilize different synthase enzymes that guide the cyclization of GGPP into distinct carbocyclic skeletons. For example, the formation of the abietane (B96969) skeleton proceeds through a different carbocation intermediate and rearrangement cascade compared to the ent-kaurene pathway.

Furthermore, downstream "tailoring" enzymes introduce another layer of diversity. Different families of CYP450s, glycosyltransferases, and other modifying enzymes act upon the foundational skeletons. nih.gov A comparative look at triterpenoid (B12794562) biosynthesis shows a similar logic, where the linear C30 precursor, squalene, is cyclized by different oxidosqualene cyclases into dozens of unique polycyclic scaffolds. researchgate.netnih.govnih.gov This modularity—a common precursor, divergent cyclases, and varied tailoring enzymes—is a fundamental principle in the biosynthesis of terpenoids and related natural products. This strategy allows organisms to produce a wide array of specialized metabolites from a central metabolic pathway.

In Vitro Biological Activities and Molecular Mechanisms

Investigation of Anti-proliferative and Cytotoxic Efficacy in Cellular Models

Studies have investigated the capacity of 6-Epiangustifolin to inhibit the growth and viability of various cancer cell lines.

This compound has been included in evaluations of cytotoxic effects against human cancer cell lines, notably the K562 chronic myelogenous leukemia cell line acs.org. While the specific quantitative data (e.g., IC50 values) for this compound's activity against K562 cells were not detailed in the reviewed literature, its inclusion in such studies indicates an assessment of its antiproliferative potential in this context acs.org. Other related compounds isolated from the same plant source have also been evaluated for their cytotoxic effects on K562 cells acs.org.

Direct comparative studies detailing the cytotoxic efficacy of this compound against established chemotherapeutic agents were not found in the provided search results. However, the general landscape of anticancer drug development often involves such comparisons to benchmark efficacy.

While specific detailed cellular effects and phenotypic responses directly attributed to this compound in the reviewed literature are limited, its classification as a compound evaluated for cytotoxic effects suggests potential impacts on cell viability and proliferation. Studies on other natural compounds with similar evaluations sometimes report effects such as apoptosis induction or cell cycle arrest, but these specific mechanisms for this compound require further dedicated investigation.

Analysis of In Vitro Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been explored, with a focus on its molecular mechanisms of action.

Evidence suggests that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways. Specifically, research indicates that compounds identified in propolis, including this compound, exhibit anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.net. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common strategy for developing anti-inflammatory agents researchgate.netnih.gov. This inhibition is understood to play a role in reducing the production of inflammatory mediators researchgate.net.

This compound, as part of diterpenoid compounds from Isodon rubescens, has been associated with the inhibition of nitric oxide (NO) production in cellular models acs.org. Nitric oxide is a significant inflammatory mediator, and its reduction is indicative of anti-inflammatory activity. While specific quantitative data (e.g., IC50 values for NO inhibition) for this compound were not explicitly detailed in the reviewed snippets, its association with NO production inhibition points to a role in modulating inflammatory mediator expression acs.org. Propolis extracts containing this compound have also been linked to the inhibition of other pro-inflammatory cytokines like IL-1β, IL-6, IFN-γ, and TNF-α, and the reduction of NO production in macrophages nih.gov.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Features Governing Bioactivity

6-Epiangustifolin has demonstrated significant cytotoxic activity, notably against the K562 leukemia cell line, exhibiting an IC50 value of 0.0865 μg/mL, which is more potent than cisplatin (B142131) mdpi.com. This potent bioactivity suggests that specific structural elements within the this compound molecule are critical for its interaction with cellular targets.

While detailed studies specifically dissecting the pharmacophoric features of this compound are limited in the provided search results, general principles of diterpenoid SAR can be inferred. Diterpenoids, characterized by their complex polycyclic structures, often possess multiple functional groups such as hydroxyls, carbonyls, lactone rings, and various oxygenated functionalities mdpi.comresearchgate.net. These groups are known to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological macromolecules. The spirolactone moiety, a characteristic feature of this compound, likely plays a significant role in its biological recognition and activity mdpi.com. Identifying which of these features are essential for binding and which can be modified without losing activity is a key aspect of SAR studies.

Design and Synthesis of Chemically Modified Derivatives for Enhanced Activity

The synthesis of structurally modified derivatives is a cornerstone of SAR studies, aiming to optimize the biological profile of a lead compound. Research on related ent-kaurane diterpenoids, including spirolactone types, has involved the design and synthesis of various analogs to explore SAR mdpi.com. For instance, studies on similar diterpenoid scaffolds have shown that modifications at specific positions, such as hydroxyl groups, can significantly impact cytotoxicity mdpi.com.

While specific synthetic derivatives of this compound with detailed SAR data were not extensively detailed in the search results, the general approach involves systematic alterations to the parent structure. This includes modifying existing functional groups (e.g., esterification or etherification of hydroxyl groups), introducing new substituents, or altering the core ring system. The evaluation of these derivatives typically involves assessing their cytotoxicity or other relevant bioactivities against target cell lines or biological assays. For example, in related series, derivatives with aromatic substituents at certain positions showed stronger cytotoxicity than those with alkyl groups, particularly when chlorinated mdpi.com.

Synthetic Chemistry Approaches to 6 Epiangustifolin and Analogues

Methodologies for the Total Synthesis of Diterpenoid Scaffolds

The total synthesis of complex diterpenoid natural products relies on a diverse array of strategic disconnections and reaction methodologies to assemble their intricate polycyclic frameworks. Researchers have developed robust strategies that often involve the sequential construction of carbocyclic rings, employing a combination of well-established and cutting-edge organic transformations.

Key methodologies frequently utilized in diterpenoid total synthesis include:

Radical-Based Cyclizations: These reactions are powerful tools for forming carbon-carbon bonds and constructing complex ring systems. Strategies such as HAT-initiated transannular redox radical cyclizations and titanocene-mediated radical cyclizations have been employed to efficiently build polycyclic diterpenoid skeletons researchgate.netnih.gov.

Diels-Alder Cycloadditions: Both intermolecular and intramolecular Diels-Alder reactions, including oxidative dearomatization/Diels-Alder (OD/DA) sequences, are instrumental in forging six-membered rings and establishing crucial stereocenters within diterpenoid frameworks researchgate.netresearchgate.netthieme-connect.com.

Reductive Cyclizations: Methods employing reagents like samarium diiodide (SmI₂) have proven effective for constructing polycyclic systems, particularly those featuring γ-hydroxyketone motifs. These reductive cyclizations can simultaneously form rings and introduce specific oxygenation patterns researchgate.netnih.gov.

Functional Group-Guided Topological Strategies: Analyzing oxidation patterns and inherent functional group relationships can inform key carbon-carbon bond disconnections, simplifying the complexity of polycyclic structures and streamlining their total syntheses. This approach often leverages the reactivity patterns dictated by heteroatoms to guide synthetic planning researchgate.netnih.gov.

These general methodologies provide a foundation for the synthesis of various diterpenoid classes, including the ent-kaurane and related skeletons relevant to 6-Epiangustifolin.

Semi-synthetic Transformations from Related Natural Product Precursors (e.g., Oridonin)

Semi-synthesis, which involves modifying naturally occurring compounds to access target molecules or analogues, offers a practical route to complex structures like this compound, especially when direct total synthesis is exceptionally challenging. Oridonin, a prominent ent-kaurane diterpenoid found in Isodon species, serves as a valuable starting material for accessing seco-ent-kauranoid structures, including those related to this compound mdpi.comacs.org.

A notable semi-synthetic strategy involves the cleavage of the C-6 and C-7 bond of Oridonin. Treatment of commercially available Oridonin with lead tetraacetate has been reported to yield the spirolactone-type core structure, which is a common motif in many seco-ent-kauranoids, including this compound mdpi.com. This transformation provides a key intermediate that can then be further elaborated through chemical modifications to synthesize a diverse range of spirolactone-type diterpenoid derivatives. This approach leverages the pre-existing complex framework of Oridonin, significantly reducing the number of synthetic steps required compared to a de novo total synthesis.

Chemoenzymatic and Biocatalytic Strategies in Diterpenoid Synthesis

The integration of enzymes and biocatalytic processes into synthetic sequences, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, efficiency, and sustainability for constructing complex diterpenoids rsc.orgnih.govchemrxiv.orgresearchgate.net. Biocatalysis allows for precise functionalization at specific carbon positions that are often difficult to achieve through traditional chemical methods.

Key chemoenzymatic and biocatalytic strategies include:

Selective Enzymatic Oxidation: Enzymes, particularly cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases, can catalyze highly regioselective and stereoselective C-H hydroxylations at remote positions on complex diterpenoid scaffolds nih.govrsc.orgnih.govresearchgate.net. For instance, engineered P450 monooxygenases have been used for remote C–H hydroxylation, and these enzymes can be combined with chemical transformations to create diverse oxidation patterns rsc.orgnih.gov.

Enzyme Engineering: Advances in enzyme engineering allow for the modification of existing enzymes or the discovery of new ones to accept specific diterpenoid substrates and perform desired transformations with high efficiency and selectivity rsc.orgnih.govchemrxiv.orgnih.govacademie-sciences.fracs.org. This includes tailoring enzymes for specific C–H oxidation events or for skeletal rearrangements nih.govchemrxiv.org.

Hybrid Approaches: Combining chemical de novo skeletal construction with late-stage enzymatic C–H oxidations provides a powerful modular strategy for accessing families of complex diterpenoids. This hybrid approach allows for rapid construction of a core intermediate, which is then diversely functionalized using both chemical and enzymatic methods nih.govchemrxiv.orgnih.gov.

These biocatalytic tools are essential for introducing specific oxygenation patterns and for increasing the structural diversity of diterpenoid libraries, which is crucial for drug discovery and development.

Advanced Oxidative and Cyclization Strategies in Complex Molecule Construction

The construction of the intricate carbon frameworks and the precise placement of oxygen functionalities in diterpenoids necessitate the use of advanced oxidative and cyclization strategies. These methods enable the formation of challenging carbon-carbon bonds and the introduction of stereochemically defined functional groups.

Notable advanced strategies include:

Reductive Cyclizations: Sm-ketyl radical cyclizations and SmI₂-mediated reductive cyclizations are highly effective for building polycyclic systems, often forming γ-hydroxyketone motifs and simultaneously creating rings and 1,4-dioxygenation patterns researchgate.netnih.gov.

Transannular Cyclizations: Strategies employing reagents like titanocene (B72419) dichloride (Cp₂TiCl₂) can mediate diasteroselective transannular cyclizations, enabling the construction of complex ring systems from specific precursors. For example, a Cp₂TiIIICl-mediated cyclization of an epoxylathyrane precursor yielded a premyrsinane-type diterpenoid nih.gov.

Oxidative Dearomatization/Diels-Alder (OD/DA) Sequences: This powerful cascade reaction is used to construct complex carbocyclic frameworks, often involving the dearomatization of an aromatic precursor followed by an intramolecular Diels-Alder cycloaddition, which efficiently builds fused ring systems researchgate.netresearchgate.netthieme-connect.com.

Radical Cyclization Cascades: Various radical-based cyclization cascades, including those initiated by hydrogen atom transfer (HAT), are employed to assemble complex polycyclic architectures with high stereocontrol researchgate.netmdpi.com.

These advanced synthetic techniques are vital for tackling the structural complexity inherent in diterpenoids like this compound, allowing chemists to access these valuable natural products and their analogues.

Compound Index:

this compound

Oridonin

Enmein

Longirabdolactone

Maoecrystal Z

Trichorabdal A

Longikaurin E

Salvinorin A

Sclareol

(+)-Ambrox

Paclitaxel

Ryanodol

Ryanodine

Perseanol

Pleuromutilin

(+)-12-epi-pleuromutilin

Taxodione

Salviasperanol

Atisine

Dihydroajaconine

Gymnandine

Septedine

Liangshanone

Platensimycin

Cotylenin A

Fusicoccin A

Cotylenol

Brassicicenes A, C, F, H, I, J, K, L, R

Deoxyconidiogenol

Epoxyboetirane A

Premyrsinane

Lathyrane

Kaurene

Atisane

Trachylobane

Clerodane

Fusicoccane

Cyclopiane

Meroterpenoids

Triptolide

Triptonide

Triptophenolide

Abietic acid

Dehydroabietic acid

Isodon rubescens

Isodon eriocalyx

Isodon nervosus

Isodon sculponeatus

Isodon japonica

Rabdosia nervosa

Rabdosia eriocalyx

Rabdosia sculponeatus

Rabdosia japonica

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Metabolomics and Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of metabolomics and plays a pivotal role in the identification of known and unknown compounds in biological samples. nih.gov Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide high mass accuracy and resolution, which are crucial for assigning the correct elemental composition to a detected analyte. nih.govthermofisher.com In the context of studying 6-Epiangustifolin, HRMS is used to obtain a precise mass measurement of the protonated molecule ([M+H]⁺). This accurate mass is then used to predict its molecular formula, a critical first step in identification.

Metabolomics studies, which aim to profile the complete set of small-molecule metabolites in a sample, frequently utilize HRMS due to its ability to detect and help identify a vast number of compounds simultaneously. nih.govfrontlinegenomics.com When analyzing plant extracts, such as those from Lupinus species where this compound is found, an untargeted metabolomics approach with HRMS can reveal the presence of this alkaloid among hundreds of other metabolites. researchgate.netanimbiosci.org The high resolving power of instruments like the Orbitrap allows for the separation of ions with very similar mass-to-charge ratios, which is essential for confident identification in a complex matrix. thermofisher.com

The identification process involves comparing the experimentally measured accurate mass of a potential this compound peak against the theoretical mass calculated from its chemical formula (C₁₄H₂₂N₂O). This comparison, combined with fragmentation data from tandem mass spectrometry (MS/MS), provides strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂N₂O |

| Monoisotopic Mass | 234.1732 u |

| Theoretical [M+H]⁺ | 235.1805 u |

Chromatographic Methods for Quantitative Analysis and Purity Assessment (e.g., LC-MS/MS, UPLC-TOF-MSE)

Chromatographic methods coupled with mass spectrometry are the gold standard for the quantitative analysis and purity assessment of alkaloids like this compound. nih.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) offer excellent separation efficiency, sensitivity, and selectivity. nih.govrsc.org

LC-MS/MS is a powerful tool for quantifying specific target compounds, even at very low concentrations. thermofisher.com For the analysis of quinolizidine (B1214090) alkaloids, a triple quadrupole (QQQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. nih.govfda.gov In this setup, the first quadrupole selects the precursor ion (the [M+H]⁺ ion of this compound), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects specific, characteristic product ions for detection. This two-stage mass filtering provides exceptional specificity, minimizing interference from other compounds in the matrix. unc.edu The development of a quantitative method requires careful optimization of both chromatographic conditions (column type, mobile phase, flow rate) and mass spectrometer parameters (precursor/product ion pairs, collision energy). acs.orgunitn.it

UPLC systems, which use smaller particle-size columns, provide faster analyses and higher resolution separations compared to conventional HPLC. acs.org When coupled with TOF-MSE, this technology allows for the collection of both precursor and fragment ion data from a single analytical run. This is advantageous for both targeted quantification and untargeted screening, enabling purity assessment by searching for potential impurities and degradation products alongside the main compound. The validation of these analytical methods typically assesses parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govacs.org

Table 2: Example Parameters for LC-MS/MS Analysis of Related Quinolizidine Alkaloids

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |

| Lupanine | 249.2 | 136.1 | 149.1 |

| 13-Hydroxylupanine | 265.2 | 136.1 | 149.1 |

| Angustifoline | 235.2 | 98.1 | 138.1 |

| Sparteine | 235.2 | 138.1 | 98.1 |

| Data derived from methods developed for structurally similar and co-occurring alkaloids. nih.govacs.org |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of an organic molecule like this compound. mdpi.comresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C). libretexts.org

For a complete structural assignment of a complex molecule like this compound, two-dimensional (2D) NMR experiments are indispensable. These experiments show correlations between different nuclei, allowing chemists to piece the molecular puzzle together.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which is essential for confirming the stereochemistry, such as the epi configuration at position 6 that distinguishes this compound from its isomer, angustifoline.

The combination of these NMR experiments allows for the definitive assignment of every proton and carbon signal and confirms the compound's unique three-dimensional structure. researchgate.net

Development of Standardized Analytical Protocols for Natural Product Research

The development of standardized analytical protocols is critical for ensuring the quality, consistency, and comparability of research on natural products like this compound. mdpi.com Standardization is essential from the initial sample collection and preparation through to the final data analysis.

A standardized protocol for the analysis of quinolizidine alkaloids would typically specify:

Sample Preparation: Detailed procedures for extraction (e.g., solid-phase extraction), which can significantly impact the final results. nih.gov

Chromatographic Conditions: The specific LC column, mobile phases, gradient program, and temperature to be used to ensure reproducible retention times and separation. nih.gov

Mass Spectrometry Parameters: Defined settings for the ion source and mass analyzer, including specific MRM transitions and collision energies for targeted compounds, to ensure consistent sensitivity and selectivity. nih.govfda.gov

Method Validation: A set of required validation experiments according to established guidelines (e.g., FDA, ICH) to demonstrate the method's reliability. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. nih.govnih.gov

Reference Standards: The use of certified reference materials (CRMs) for the calibration and verification of the analytical system is fundamental for accurate quantification.

By establishing and adhering to such protocols, researchers can reliably quantify this compound in various sources, compare results across different laboratories, and build a robust body of knowledge on the compound. mdpi.com The development of these methods, particularly using techniques like LC-MS/MS and quantitative NMR (qNMR), is an active area of research aimed at improving the accuracy and efficiency of alkaloid analysis in complex matrices like food and plant material. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Elucidating Underexplored Molecular Mechanisms of Action

To date, the specific molecular targets and mechanisms of action for 6-Epiangustifolin remain largely uncharacterized. Future research must prioritize the elucidation of these fundamental biological interactions. Initial investigations could draw parallels from the broader class of quinolizidine (B1214090) alkaloids, which are known to interact with various receptors and enzymes. For instance, some quinolizidine alkaloids have been shown to affect nicotinic acetylcholine receptors and other ion channels.

Advanced methodologies will be crucial in this endeavor. High-throughput screening against a panel of known drug targets could provide initial leads. Subsequently, more sophisticated techniques such as chemical proteomics, utilizing affinity-based probes derived from this compound, could identify direct binding partners within the cellular proteome. Furthermore, transcriptomic and proteomic profiling of cells treated with this compound will be invaluable in revealing the downstream signaling pathways modulated by the compound. Understanding these mechanisms is a critical first step in identifying potential therapeutic applications and predicting possible off-target effects.

Expanding the Scope of Biological Activities through Targeted Screening

While the parent compound, angustifoline, has reported biological activities, the specific bioactivity profile of this compound is not well-documented. A comprehensive and targeted screening program is therefore essential. Given the diverse activities reported for quinolizidine alkaloids, this screening should encompass a wide range of therapeutic areas. acs.orgnih.gov

Initial screening panels should focus on areas where related alkaloids have shown promise, including:

Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi is warranted.

Antiviral Activity: Evaluation against a diverse range of viruses could reveal novel antiviral properties.

Anticancer Activity: Cytotoxicity screening against a panel of cancer cell lines could identify potential for oncological applications.

Neurological Activity: Given the interaction of some alkaloids with neuronal receptors, assessing effects on neurological pathways is a logical step.

The following table outlines a proposed targeted screening approach for this compound:

| Therapeutic Area | Target Pathogens/Cell Lines | Rationale |

| Infectious Diseases | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Broad-spectrum screening against common and resistant pathogens. |

| Virology | Influenza virus, Herpes simplex virus, Human immunodeficiency virus (HIV) | Exploring potential interruption of viral replication cycles. |

| Oncology | Breast (MCF-7), Lung (A549), Colon (HCT116) cancer cell lines | Assessing cytotoxic and anti-proliferative effects. |

| Neuropharmacology | Neuronal cell cultures, receptor binding assays | Investigating potential modulation of neurotransmitter systems. |

Advancements in Sustainable and Scalable Production Methodologies

The natural abundance of this compound may be insufficient for extensive research and potential future commercialization. Therefore, the development of sustainable and scalable production methods is a critical research avenue.

Total Synthesis: Devising a stereoselective total synthesis of this compound is a primary objective. This would not only provide a reliable source of the compound but also open avenues for the creation of novel analogs through synthetic modification.

Biosynthetic Approaches: Investigating the biosynthetic pathway of angustifoline in plants could provide insights for producing this compound. nih.gov Metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to express the relevant biosynthetic genes could offer a sustainable and scalable production platform. This approach would involve the identification and characterization of the enzymes responsible for the specific stereochemical transformations leading to this compound.

Computational Chemistry and In Silico Approaches for Compound Optimization

Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery and development process for this compound. These approaches can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics: Once potential molecular targets are identified, molecular docking studies can predict the binding mode and affinity of this compound to these targets. Molecular dynamics simulations can then be employed to understand the stability of these interactions and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogs is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

The following table summarizes potential computational approaches:

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities to identified protein targets. | Prioritization of potential biological targets and understanding of key interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key conformational changes. |

| QSAR Modeling | Correlating structural modifications with changes in biological activity. | Predictive models to guide the design of more potent and selective analogs. |

Interdisciplinary Research Bridging Chemical Biology and Pharmaceutical Sciences

The successful translation of this compound from a laboratory curiosity to a potential therapeutic agent will require a highly interdisciplinary approach. Collaboration between chemical biologists, medicinal chemists, pharmacologists, and formulation scientists will be essential.

Chemical biologists can develop sophisticated molecular probes to further elucidate the compound's mechanism of action. Medicinal chemists can then use this information to design and synthesize optimized analogs. Pharmacologists will be responsible for the in-depth in vitro and in vivo characterization of these new chemical entities. Finally, pharmaceutical scientists will need to address challenges related to drug delivery, formulation, and bioavailability to ensure that the compound can reach its target in the body effectively. This synergistic approach will be paramount to navigating the complex path of drug development.

Q & A

Basic Research Questions

Q. How is 6-Epiangustifolin identified and differentiated from structural analogs or isomers?

- Methodological Answer : Differentiation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and 2D-COSY, can resolve stereochemical ambiguities by comparing coupling constants and nuclear Overhauser effects (NOEs) with reference data. High-resolution mass spectrometry (HR-MS) and X-ray crystallography further validate molecular identity . For known isomers, cross-referencing retention times in HPLC against authenticated standards is critical .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically follows diterpene scaffold strategies. Key steps include cyclization of geranylgeranyl pyrophosphate analogs via diterpene synthases, followed by regioselective oxidation. Optimize yield by adjusting reaction solvents (e.g., hexane/ethyl acetate gradients) and catalysts (e.g., Lewis acids like BF₃·OEt₂). Purity validation requires thin-layer chromatography (TLC) and reverse-phase HPLC coupled with UV/Vis detection (λ = 210–280 nm) .

Q. What biological activities have been reported for this compound, and what models were used?

- Methodological Answer : Reported activities include anti-inflammatory and cytotoxic effects. In vitro models often use RAW 264.7 macrophages (for NF-κB inhibition assays) and cancer cell lines (e.g., HepG2, MCF-7) for IC₅₀ determination via MTT assays. In vivo studies in murine models require dose-response curves and ethical approval for humane endpoints . Always cross-validate bioactivity claims with positive controls (e.g., dexamethasone for inflammation) .

Advanced Research Questions

Q. How to design experiments to assess this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use a PICO framework (Population: target cells; Intervention: this compound; Comparison: untreated/vehicle controls; Outcome: molecular pathways). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Validate hypotheses with siRNA knockdowns or CRISPR-Cas9 gene editing in relevant pathways (e.g., apoptosis regulators). Ensure statistical power via sample size calculations (α = 0.05, β = 0.2) .

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify variables affecting outcomes. Key factors include:

- Compound purity : Reanalyze source materials via HPLC-ELSD for batch consistency .

- Assay conditions : Compare cell passage numbers, serum concentrations, and incubation times .

- Data normalization : Use Z-score or log2-fold change to standardize results across studies .

- Meta-analysis : Apply random-effects models to account for heterogeneity .

Q. What strategies optimize this compound’s yield and purity in large-scale syntheses without industrial resources?

- Methodological Answer : Implement Design of Experiments (DoE) for reaction optimization. Variables include temperature (25–60°C), catalyst loading (0.1–5 mol%), and solvent polarity (logP -0.5 to 4.0). Use response surface methodology (RSM) to model interactions. For purification, combine flash chromatography (silica gel, 40–63 µm) with recrystallization in ethanol/water mixtures. Monitor purity via -NMR integration of diagnostic peaks (e.g., olefinic protons) .

Q. How to validate this compound’s target engagement in vivo?

- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling . Administer radiolabeled -6-Epiangustifolin to track tissue distribution via scintillation counting. For target validation, employ fluorescence polarization assays (for protein binding) or microdialysis in target organs. Ensure ethical compliance with IACUC protocols for animal studies .

Methodological and Data Management Considerations

Q. What are best practices for ensuring reproducibility in this compound research?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols in electronic lab notebooks (ELNs) with version control. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Use open-source software (e.g., MNova for NMR, OpenMS for proteomics) to enable peer validation .

Q. How to address challenges in sourcing high-quality this compound for replication studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.